![molecular formula C16H11ClN4O B7499348 N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)
N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide is an intriguing compound within the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation of 2-chloro-3-formylquinoline with pyridine-3-carbohydrazide. This reaction is often performed in a polar solvent like ethanol or methanol under reflux conditions. The reaction proceeds via the formation of a Schiff base linkage, resulting in the formation of the final product.
Industrial Production Methods
While industrial production methods for this specific compound may not be extensively documented, general large-scale synthesis would likely follow similar principles. The main difference would be the optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors or catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide can undergo several chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of quinoline-based N-oxides.
Reduction: It can be reduced to corresponding amines or other reduced forms using suitable reducing agents like sodium borohydride.
Substitution: The compound's chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution often requires bases like potassium carbonate or solvents such as DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For instance, oxidation might yield N-oxides, while reduction could result in the formation of amines.
Scientific Research Applications
Chemistry
In chemistry, N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide serves as a versatile building block in synthesizing more complex molecules due to its reactivity and structural features.
Biology
In biological research, compounds featuring similar structural motifs have shown promise as enzyme inhibitors, potentially interfering with specific biological pathways and exhibiting antimicrobial or anticancer properties.
Medicine
The compound's structural similarity to known pharmacophores suggests potential applications in drug design. It could serve as a lead compound in developing new therapeutic agents targeting various diseases.
Industry
In industry, such compounds could be explored for applications in materials science, possibly contributing to the development of novel polymers or as ligands in catalysis.
Mechanism of Action
The mechanism of action of N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide is largely dependent on its specific application. In medicinal chemistry, it might act by inhibiting certain enzymes or receptors, interfering with key biological pathways. The molecular targets and pathways involved would vary based on the compound's specific interactions within a biological system, often requiring detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Unique Features
N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide stands out due to its combination of a quinoline and pyridine moiety, offering a unique scaffold for chemical modifications.
List of Similar Compounds
N'-[(E)-(2-bromoquinolin-3-yl)methylidene]pyridine-3-carbohydrazide: Similar scaffold with a bromo group instead of chloro.
N'-[(E)-(2-methylquinolin-3-yl)methylidene]pyridine-3-carbohydrazide: Substitution with a methyl group.
N'-[(E)-(2-fluoroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide: Fluoro-substituted analogue.
These compounds share a similar core structure but differ in their substituents, leading to potentially varied chemical and biological properties.
And there you have it: a detailed look into the fascinating world of this compound!
Properties
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c17-15-13(8-11-4-1-2-6-14(11)20-15)10-19-21-16(22)12-5-3-7-18-9-12/h1-10H,(H,21,22)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJWFLCXRQCZGD-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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